Methyl 5-methyl-2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
METHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a triazolopyrimidine core, a nitrophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and cancer proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDKs and have similar biological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Indole Derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
METHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its potent inhibitory activity against CDKs, making it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C19H14N6O5S |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H14N6O5S/c1-10-6-13(18(27)30-2)17(31-10)23-16(26)15-8-14(22-19-20-9-21-24(15)19)11-4-3-5-12(7-11)25(28)29/h3-9H,1-2H3,(H,23,26) |
InChI Key |
DRFJCIXQDHMSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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